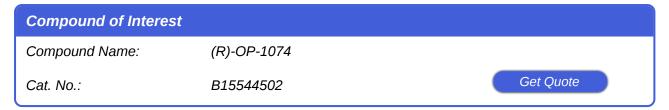


Application Notes and Protocols for (R)-OP-1074 in Mouse Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

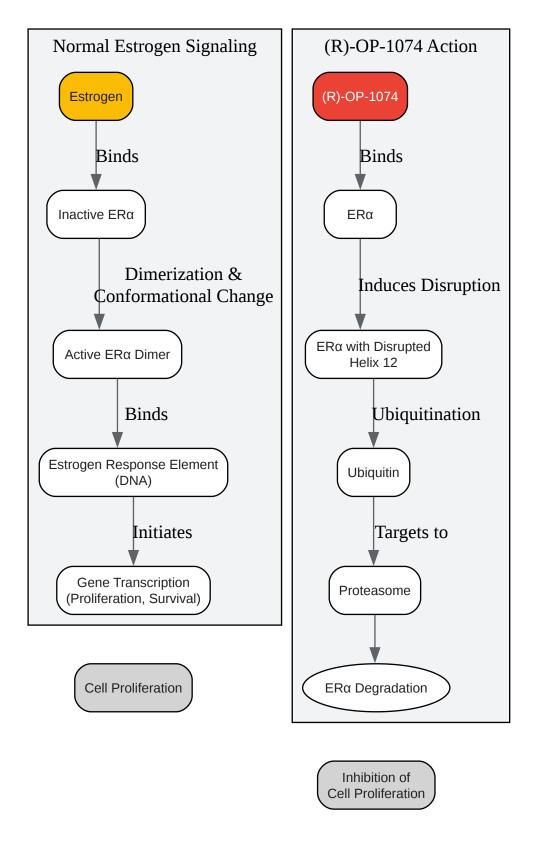
(R)-OP-1074 is a potent and selective estrogen receptor (ER) degrader (SERD) with a distinct mechanism of action. It has demonstrated significant efficacy in preclinical mouse models of breast cancer, particularly in tamoxifen-resistant tumors.[1][2] This document provides detailed application notes and protocols for the use of **(R)-OP-1074** in mouse models, based on currently available data.

Mechanism of Action

(R)-OP-1074 is a pure antiestrogen that functions by directly binding to the estrogen receptor alpha (ER α).[1] Its specific stereochemistry allows it to disrupt the conformation of ER α 's helix 12.[1] This disruption prevents the proper folding of the receptor, leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of ER α effectively abrogates downstream estrogen signaling pathways that are critical for the proliferation of ER-positive breast cancer cells.

Signaling Pathway Disruption by (R)-OP-1074





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Caption: Mechanism of **(R)-OP-1074** action on ER α signaling.



Quantitative Data Summary

The following tables summarize the available quantitative data for **(R)-OP-1074** from preclinical mouse studies.

Table 1: In Vivo Efficacy of (R)-OP-1074 in a Tamoxifen-Resistant Xenograft Model

Parameter	Value	Reference
Mouse Model	Tamoxifen-Resistant MCF7/HER2/neu Xenograft	[1]
(R)-OP-1074 Dosage	100 mg/kg	[1]
Administration Route	Oral Gavage	[1]
Dosing Frequency	Twice Daily	[1]
Treatment Duration	Not specified	
Outcome	Efficacious in shrinking tumors	[1]

Table 2: Pharmacokinetic Parameters of (R)-OP-1074 in Mice

Parameter	Value	Conditions	Reference
Dosage	100 mg/kg	Single oral gavage	[1]
Cmax (plasma)	~1000 ng/mL	Not specified	
Tmax (plasma)	~4 hours	Not specified	
Half-life (t1/2)	Not specified	Not specified	

Experimental Protocols

Protocol 1: Evaluation of (R)-OP-1074 Efficacy in a Tamoxifen-Resistant Breast Cancer Xenograft Model

This protocol is based on the methodology used in studies demonstrating the efficacy of **(R)-OP-1074** in a tamoxifen-resistant MCF7/HER2/neu xenograft model.[1]



- 1. Cell Culture and Establishment of Tamoxifen Resistance:
- Cell Line: MCF-7 cells stably overexpressing HER2/neu (MCF7/HER2/neu).
- Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
- Establishment of Tamoxifen Resistance: Culture MCF7/HER2/neu cells in the presence of gradually increasing concentrations of 4-hydroxytamoxifen (the active metabolite of tamoxifen) over several months. Resistance can be confirmed by assessing cell proliferation in the presence of tamoxifen.

2. Animal Model:

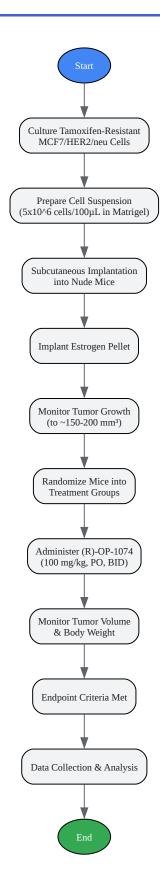
- Species: Female athymic nude mice (nu/nu), 6-8 weeks old.
- Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
- 3. Tumor Cell Implantation:
- Harvest logarithmically growing tamoxifen-resistant MCF7/HER2/neu cells.
- Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel.
- Subcutaneously inject 5 x 10⁶ cells in a volume of 100 μL into the flank of each mouse.
- Estrogen Supplementation: Implant a slow-release 17β-estradiol pellet (e.g., 0.72 mg, 60-day release) subcutaneously on the opposite flank at the time of cell injection to support initial tumor growth.
- 4. **(R)-OP-1074** Formulation and Administration:
- Vehicle (Assumed): Based on common practices for oral gavage of hydrophobic compounds in mice, a vehicle such as corn oil or a formulation of 0.5% methylcellulose and 0.2% Tween 80 in sterile water can be used. Note: The exact vehicle was not specified in the primary reference; therefore, preliminary vehicle tolerability studies are recommended.



- Preparation: Prepare a suspension of (R)-OP-1074 in the chosen vehicle to a final concentration that allows for the administration of 100 mg/kg in a volume of 100-200 μL per mouse.
- Administration: Administer 100 mg/kg of the (R)-OP-1074 suspension via oral gavage twice daily.
- 5. Monitoring and Endpoints:
- Tumor Volume: Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.
- Body Weight: Monitor the body weight of the mice twice weekly as an indicator of general health and toxicity.
- Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at a specified time point.
- Data Analysis: Analyze tumor growth inhibition and statistical significance between treatment and control groups.

Experimental Workflow





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Caption: Workflow for a xenograft efficacy study.



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References

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